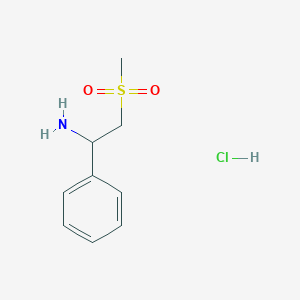![molecular formula C15H17BrClNO B1377917 {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride CAS No. 1375474-32-0](/img/structure/B1377917.png)
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride
Overview
Description
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a benzyloxy group, a bromophenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(benzyloxy)phenylmethanol, is brominated using bromine in the presence of a catalyst to yield 2-(benzyloxy)-3-bromophenylmethanol.
Amination: The brominated intermediate is then reacted with methylamine under controlled conditions to form {[2-(benzyloxy)-3-bromophenyl]methyl}(methyl)amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the structure of the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Benzyloxy)-3-chlorophenyl]methyl}(methyl)amine hydrochloride
- {[2-(Benzyloxy)-3-fluorophenyl]methyl}(methyl)amine hydrochloride
- {[2-(Benzyloxy)-3-iodophenyl]methyl}(methyl)amine hydrochloride
Uniqueness
The uniqueness of {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom allows for unique substitution and coupling reactions that may not be possible with other halogenated analogs.
This compound’s versatility in synthetic applications and potential for developing new materials and pharmaceuticals makes it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(3-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c1-17-10-13-8-5-9-14(16)15(13)18-11-12-6-3-2-4-7-12;/h2-9,17H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHDZLUKWFPSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-32-0 | |
| Record name | Benzenemethanamine, 3-bromo-N-methyl-2-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)
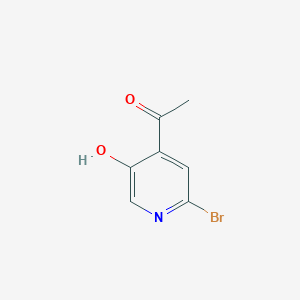

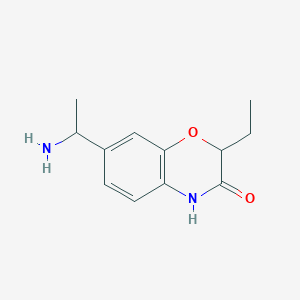
![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
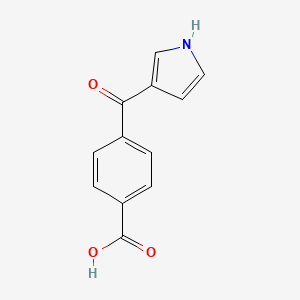
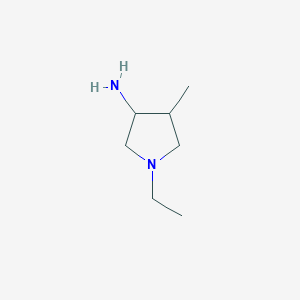
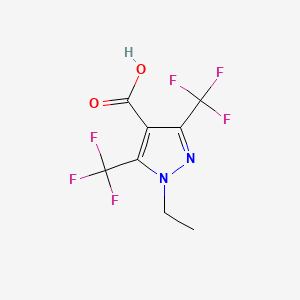
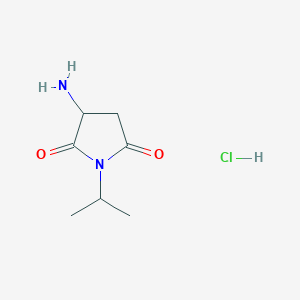
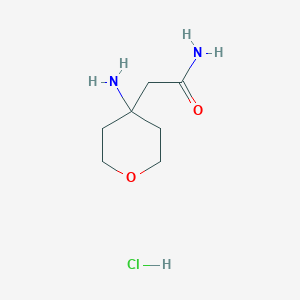
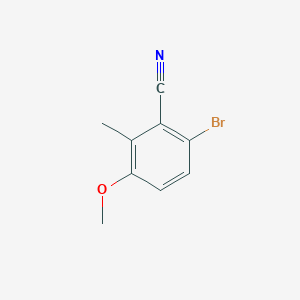
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
